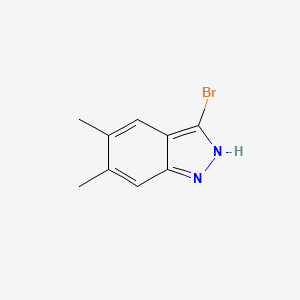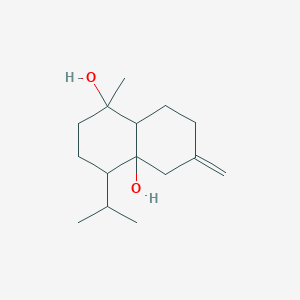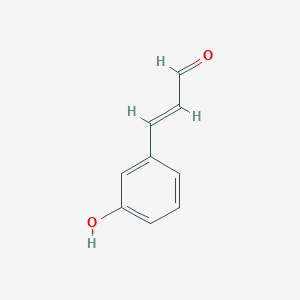
Methyl (R)-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl ®-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amino functionality, preventing it from reacting under certain conditions and allowing for selective deprotection when desired.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate typically involves the protection of an amino acid derivative. One common method is to start with ®-2-hydroxybutanoic acid, which is then esterified to form the methyl ester. The amino group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
Methyl ®-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products
Oxidation: Formation of a keto ester.
Reduction: Formation of a diol.
Substitution: Formation of the free amine or other protected derivatives.
科学研究应用
Methyl ®-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the preparation of peptide-based probes and inhibitors.
Medicine: As a building block for drug development and synthesis of bioactive compounds.
Industry: In the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism by which Methyl ®-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate exerts its effects is primarily through its role as a protected amino acid derivative. The Boc group prevents the amino group from participating in unwanted reactions, allowing for selective deprotection and subsequent functionalization. The molecular targets and pathways involved depend on the specific application and the final product synthesized from this compound.
相似化合物的比较
Similar compounds include other Boc-protected amino acids and esters, such as:
- Methyl ®-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
- Methyl ®-3-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate
These compounds share the Boc-protected amino group but differ in the structure of the carbon backbone. The uniqueness of Methyl ®-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate lies in its specific configuration and functional groups, which make it suitable for particular synthetic applications and research purposes.
属性
分子式 |
C10H19NO5 |
|---|---|
分子量 |
233.26 g/mol |
IUPAC 名称 |
methyl (2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-6-5-7(12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m1/s1 |
InChI 键 |
QADKCSNOHBWQNO-SSDOTTSWSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NCC[C@H](C(=O)OC)O |
规范 SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide](/img/structure/B11755295.png)
![Thiazolo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B11755296.png)

![4-[(Oxan-4-yl)amino]benzoic acid](/img/structure/B11755312.png)
![(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile](/img/structure/B11755313.png)


![(3z,6s,7r,8s,8as)-3-(Butylimino)hexahydro[1,3]thiazolo[3,4-A]pyridine-6,7,8-Triol](/img/structure/B11755332.png)
![Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate](/img/structure/B11755333.png)


![1,1-Difluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B11755345.png)
![5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B11755357.png)
